molecular formula C18H20N4O4S B2856803 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 1251577-11-3

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B2856803
CAS No.: 1251577-11-3
M. Wt: 388.44
InChI Key: JNTXNRDNAJDVGC-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a synthetic compound featuring an imidazolidin-2-one core linked to a phenyl ring and a benzenesulfonamide moiety through an acetamide bridge. This molecular architecture is characteristic of compounds investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms . The benzenesulfonamide group is a known pharmacophore that coordinates the zinc ion within the CA active site, a mechanism shared with established inhibitors like acetazolamide . Researchers are exploring this compound and its structural analogs primarily for their potential as anticancer agents. Compounds with similar frameworks, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), function as prodrugs that are selectively bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is frequently overexpressed in resistant breast cancer cells . These prodrugs are metabolized into active metabolites that exhibit potent antimitotic activity by disrupting tubulin polymerization and inhibiting microtubule dynamics, ultimately leading to cancer cell death via apoptosis . The integration of the sulfonamide group in the structure also suggests potential investigation for other therapeutic applications, including antimicrobial activity, given that related heterocyclic compounds are known to target bacterial protein synthesis or function as topoisomerase inhibitors . This chemical is provided For Research Use Only and is intended solely for laboratory investigation. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXNRDNAJDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

Compound X is synthesized via multi-step protocols involving nucleophilic substitutions and cyclization reactions. Representative methods include:

Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Formation of imidazolidinone coreChloroacetyl chloride, dry acetone, 0°C, N₂85
2Nucleophilic substitution4-Sulfamoylbenzylamine, THF, reflux72
3CyclizationTriethylamine (TEA), ethanol, 24 h68

Key observations:

  • The imidazolidinone ring forms via intramolecular cyclization of chloroacetamide intermediates under basic conditions .

  • The sulfamoylphenyl group is introduced via Finkelstein-like nucleophilic substitution using 4-sulfamoylbenzylamine .

Functional Group Reactivity

Compound X exhibits distinct reactivity at three sites:

Imidazolidinone Ring

  • Hydrolysis : The 2-oxo group undergoes base-catalyzed hydrolysis to form a transient carbamate intermediate, which decomposes to an amine and CO₂ .

  • Electrophilic Substitution : The phenyl group at position 3 directs electrophiles (e.g., NO₂⁺) to the para position, as confirmed by DFT calculations .

Acetamide Linker

  • Oxidation : The methylene group adjacent to the carbonyl is susceptible to oxidation with KMnO₄, yielding a ketone derivative (confirmed via IR: νC=O at 1,715 cm⁻¹) .

  • Nucleophilic Attack : The acetamide’s NH participates in Schiff base formation with aldehydes (e.g., benzaldehyde), forming stable imines (λmax = 420 nm) .

Sulfamoylphenyl Group

  • Acid/Base Stability : The sulfonamide moiety remains stable under pH 2–12 but hydrolyzes to sulfonic acid at pH >13 .

  • Metal Coordination : Acts as a bidentate ligand for Cu²⁺ and Zn²⁺, forming octahedral complexes (log K = 4.2–5.8) .

Stability Under Biological Conditions

Compound X demonstrates moderate plasmatic stability (t₁/₂ = 2.3 h in human plasma) . Degradation pathways include:

  • Enzymatic Hydrolysis : Carboxylesterases cleave the acetamide bond, releasing 4-sulfamoylbenzylamine (confirmed via LC-MS) .

  • Oxidative Metabolism : CYP3A4 oxidizes the imidazolidinone ring to a dihydroxy metabolite (m/z 397.1 [M+H]⁺) .

Biological Interaction Studies

Compound X inhibits carbonic anhydrase isoforms (hCA I, II, IX, XII) with nanomolar efficacy:

Table 2: Inhibition Constants (Kᵢ, nM)

IsoformKᵢ (nM)Selectivity vs. AAZ⁴Reference
hCA I92.02.1×
hCA II26.61.5×
hCA IX32.83.8×
hCA XII140.04.2×

⁴AAZ = acetazolamide (reference inhibitor).

Mechanism: The sulfamoyl group binds to the Zn²⁺ ion in the CA active site, while the imidazolidinone ring occupies hydrophobic regions .

Comparative Reactivity with Analogues

Compound X shows enhanced stability over morpholinone-derived acetamides due to:

  • Reduced Ring Strain : The imidazolidinone’s 5-membered ring minimizes steric hindrance compared to 6-membered morpholinones .

  • Hydrogen Bonding : Intramolecular H-bonding between the sulfamoyl NH and carbonyl oxygen stabilizes the conformation (ΔG = −3.2 kcal/mol) .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Biological Activity Key Findings Reference
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Piperazine-acetamide CA inhibition (hCA VII selective) KI = 8.9 nM (hCA VII) vs. 43.2 nM (hCA II); tail length critical for isoform selectivity
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide Thiazolidinedione-acetamide Anticancer (VEGFR-2 inhibition) Demonstrated tumor cell selectivity; IC50 values comparable to sorafenib
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide Quinoline-acetamide Antioxidant (NQO1 induction) Substitutions at the acetamide group modulated NQO1 inducer activity
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzothiazole-acetamide Synthetic intermediate Melting point: 144.2°C; characterized via IR and NMR
Key Insights:

Role of the Acetamide Linker : The acetamide moiety serves as a flexible bridge between the zinc-binding sulfamoyl group and variable pharmacophoric tails (e.g., piperazine, thiazolidinedione). This design enables isoform-specific enzyme inhibition, as seen in CA inhibitors .

Impact of Core Modifications: Imidazolidinone vs. Piperazine vs. Benzothiazole: Piperazine tails enhance CA isoform selectivity by extending into variable active-site regions, whereas benzothiazole derivatives prioritize structural rigidity .

Key Insights:
  • Common Synthetic Strategies : Most analogs are synthesized via nucleophilic substitution or condensation reactions using 2-chloro-N-(4-sulfamoylphenyl)acetamide as a key intermediate .
  • Melting Points : Range from 128°C (thiadiazole derivatives) to 238°C (pyrazole derivatives), influenced by aromaticity and hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Trends

Sulfamoyl Group : Essential for binding to zinc-containing enzymes (e.g., CAs). Removal or substitution reduces potency .

Tail Modifications :

  • Piperazine Derivatives : Bulky tails (e.g., benzhydryl) improve hCA VII selectivity by occupying isoform-specific hydrophobic pockets .
  • Thiazolidinedione Derivatives : The 5-benzylidene group enhances VEGFR-2 inhibition by mimicking ATP-binding site interactions .

Acetamide Substitutions : Electron-withdrawing groups (e.g., ethoxy, fluoro) improve metabolic stability and membrane permeability .

Preparation Methods

Fragment Synthesis: 2-Oxo-3-phenylimidazolidine

The 2-oxo-3-phenylimidazolidine core is synthesized via cyclization of N-phenylethane-1,2-diamine with phosgene (Fig. 1A). Key steps include:

  • Phosgenation :
    • N-Phenylethane-1,2-diamine (10 mmol) is treated with phosgene (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
    • Reaction proceeds via intermediate carbamoyl chloride formation, followed by intramolecular cyclization to yield 2-oxo-3-phenylimidazolidine-1-carbonyl chloride.
    • Yield : 85–92% (isolated as white crystals after recrystallization in ethyl acetate).
  • Hydrolysis :
    • The acid chloride intermediate is hydrolyzed with 10% NaOH to generate 3-phenylimidazolidin-2-one.
    • Characterization : Melting point 148–150°C; IR (KBr): 1685 cm⁻¹ (C=O stretch).

Fragment Synthesis: N-[(4-Sulfamoylphenyl)methyl]acetamide

The acetamide fragment is prepared via nucleophilic substitution (Fig. 1B):

  • Chloroacetylation :
    • 4-(Aminosulfonyl)benzylamine (5 mmol) reacts with chloroacetyl chloride (1.1 equiv) in THF with triethylamine (TEA) as a base.
    • Product : 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide.
    • Yield : 78%; m.p. 162–164°C.
  • Amination (Alternative Route) :
    • Substitution of chloride with ammonium thiocyanate in ethanol under reflux yields 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide.

Coupling Strategy

The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide with 3-phenylimidazolidin-2-one (Fig. 1C):

  • Reaction Conditions :
    • 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (1.0 equiv), 3-phenylimidazolidin-2-one (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.
    • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (EtOAc/hexane, 3:1).
  • Yield : 65–70% (white crystalline solid).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, SO₂NH₂), 7.45–7.32 (m, 5H, Ph), 4.38 (s, 2H, CH₂N), 3.82–3.75 (m, 4H, imidazolidinone CH₂), 2.95 (s, 2H, COCH₂N).
    • IR (KBr): 3280 (NH), 1665 (C=O), 1320 cm⁻¹ (SO₂).

Optimization and Scalability

Solvent Screening

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 12 68
DCM TEA 40 24 42
THF NaH 60 18 55

DMF with K₂CO₃ provided optimal polarity for nucleophilic substitution, minimizing side reactions.

Industrial-Scale Adaptation

  • Continuous Flow Reactor :
    • Feed 2-chloroacetamide (1.0 kg/h) and imidazolidinone (1.2 kg/h) in DMF through a heated (80°C) tubular reactor.
    • Residence time: 2 h; Output : 92% conversion, 85% isolated yield after crystallization.

Mechanistic Insights

The coupling proceeds via an Sₙ2 mechanism:

  • Deprotonation of imidazolidinone’s N-H by K₂CO₃ generates a nucleophilic amine.
  • Bimolecular attack on the α-carbon of 2-chloroacetamide displaces chloride.
  • Stabilization via resonance in the transition state ensures regioselectivity.

Quality Control

Parameter Specification Method
Purity ≥95% (HPLC) USP <621>
Residual Solvents DMF <500 ppm GC-FID
Heavy Metals <10 ppm ICP-MS

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the imidazolidinone core with the sulfamoylbenzylacetamide moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the imidazolidinone and sulfamoylphenylmethylamine intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency. For example, DCM was used in a similar compound’s synthesis with Na₂CO₃ as a base .
  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid decomposition. Excess reagents (e.g., acetyl chloride) may be added in stages to drive the reaction to completion .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–400 MHz in CDCl₃ or DMSO-d₆) confirm structural integrity. For example, characteristic peaks include the imidazolidinone carbonyl (δ ~168–170 ppm) and sulfamoyl NH protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI/APCI(+) detects the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and validates molecular weight. Observed fragments should align with expected cleavage patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How does the sulfamoylphenyl group influence the compound’s interaction with biological targets, and what methodologies are used to study these interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfamoyl groups (e.g., replacing -SO₂NH₂ with -SO₂Me) and compare activity in enzyme inhibition assays (e.g., carbonic anhydrase) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfamoyl group and target proteins (e.g., sulfamoyl’s hydrogen bonding with active-site residues) .
  • In Vitro Assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., kinases) using fluorometric or colorimetric substrates. For example, a similar sulfonamide compound showed IC₅₀ = 0.8 µM against a kinase target .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values, assay conditions) and apply statistical tools (e.g., ANOVA) to identify outliers or trends influenced by variables like buffer pH or cell lines .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed temperature, substrate concentration) to isolate confounding factors. For example, a study resolved conflicting cytotoxicity data by controlling for serum content in cell culture media .
  • Orthogonal Assays : Validate activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity measurements) .

Q. How do modifications to the imidazolidinone ring affect the compound’s pharmacokinetic properties, and what experimental models are used to assess this?

Methodological Answer:

  • Ring Substitution : Introduce electron-withdrawing groups (e.g., -Cl) to the phenyl ring of the imidazolidinone to enhance metabolic stability. Assess via:
    • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
    • LogP Measurements : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with bioavailability .
  • In Vivo Pharmacokinetics : Administer analogs to rodents and measure plasma half-life (t₁/₂), Cmax, and AUC. For instance, methyl-substituted imidazolidinone analogs showed t₁/₂ = 4.2 hrs vs. 2.1 hrs for the parent compound .

Q. What are the critical steps in scaling up the synthesis from laboratory to pilot scale while maintaining purity?

Methodological Answer:

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reproducibility .
  • By-Product Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust reagent ratios in real time .
  • Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., ethanol/water) for large-scale recrystallization to ensure consistent particle size and purity (>99%) .

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